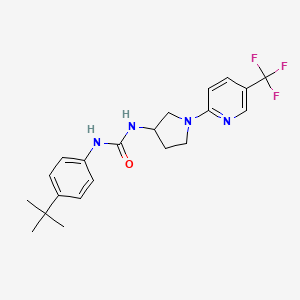

![molecular formula C20H18N2O2S B2425898 2-(4-Ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866842-91-3](/img/structure/B2425898.png)

2-(4-Ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a type of pyrimidine-thione, a class of compounds known for their antitumor activities . Pyrimidine-thiones are synthesized via the conversion of the C=O group into the C=S functional group-based tricyclic pyrimidinone systems .

Synthesis Analysis

The synthesis of pyrimidine-thiones involves the use of Lawesson’s reagent and phosphorus pentasulfide as thionation agents . The process involves a one-pot reaction strategy and the formation of thiones via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems .

Molecular Structure Analysis

The molecular structure of pyrimidine-thiones is elucidated by 1H-NMR, 13C-NMR, and HRMS analysis . Computational tools are often used to investigate the molecular and electronic behavior of these compounds . The molecular electrostatic surface potential (MEP) is studied to predict the highly electronic sites around the compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine-thiones include Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation . The pyran ring closure is a major part of most studies .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine-thiones can be determined using various spectroscopic methods, including IR, NMR, and UV-Vis . Some molecular properties such as ionization energy, electron affinity, energy gap, hardness, electronegativity, electrophilicity index, static dipole moment, and average linear polarizability can be computed .

Scientific Research Applications

Antiviral Activity

Research on pyrimidine derivatives, such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, has shown significant antiviral activities, especially against retroviruses. These compounds have been studied for their potential in inhibiting the replication of various viruses, including the human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, demonstrating their potential application in antiviral drug development Hocková et al., 2003.

Corrosion Inhibition

Pyrimidine-2-thione derivatives have been investigated for their role as corrosion inhibitors for mild steel in acidic environments. These compounds effectively hinder the corrosion process by adsorbing on the metal surface, which could be significant in developing new materials for industrial applications to enhance durability and reduce maintenance costs Soltani et al., 2015.

Nonlinear Optical Properties

The study of thiopyrimidine derivatives has revealed their considerable nonlinear optical (NLO) properties, making them promising candidates for applications in the fields of optoelectronics and photonics. These compounds, including phenyl pyrimidine derivatives, have been evaluated for their NLO activity, suggesting their potential use in high-tech applications requiring materials with specific optical characteristics Hussain et al., 2020.

Antibacterial and Antifungal Properties

Pyrimidine derivatives have also shown marked potency as antibacterial and antifungal agents. The synthesis of novel pyrimido[1,2-a]pyrimidines and their evaluation against various microbial strains have highlighted the potential of these compounds in developing new antimicrobial drugs, which could address the growing concern of antibiotic resistance Kaur et al., 2011.

Chemical Reactivity and Synthesis

Investigations into the chemical reactivity of pyrimidine analogs have led to the synthesis of new dihydropyrimidine derivatives. These studies not only expand the chemical understanding of pyrimidine compounds but also open up new pathways for the synthesis of complex molecules with potential applications in various fields of chemistry and pharmacology Namazi et al., 2001.

Mechanism of Action

Action Environment

Environmental factors play a role in the compound’s efficacy and stability. These factors include temperature, pH, and the presence of other molecules. For instance, exposure to light or oxidative conditions could affect its stability.

Future Directions

The future directions in the research of pyrimidine-thiones could involve further exploration of their antitumor activities and the development of more efficient synthesis methods . There is also a need to improve the drug development process, given that most medical drugs used in cancer chemotherapy fail to produce satisfactory outcomes due to poor selectivity, efficiency, or various side effects .

properties

IUPAC Name |

2-(4-ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-3-23-15-9-7-13(8-10-15)18-21-19-16(20(25)22-18)11-14-6-4-5-12(2)17(14)24-19/h4-10H,3,11H2,1-2H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYOCACNNUYTNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C=CC=C4C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(carbamoylamino)-3-phenylpropanoate](/img/structure/B2425815.png)

![N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2425817.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2425818.png)

![1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2425821.png)

![1-(3,4-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2425822.png)

![N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2425824.png)

![[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B2425825.png)

![2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2425826.png)

![1-(Azepan-1-yl)-2-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2425827.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2425832.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2425833.png)